Ethyl 2-isocyanopent-4-enoate

Description

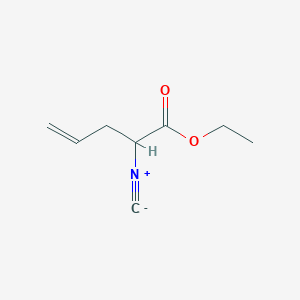

Structure

3D Structure

Properties

CAS No. |

166655-28-3 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl 2-isocyanopent-4-enoate |

InChI |

InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3 |

InChI Key |

GRYAVDXORXMSEO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC=C)[N+]#[C-] |

Canonical SMILES |

CCOC(=O)C(CC=C)[N+]#[C-] |

Synonyms |

2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Isocyanopent 4 Enoate and Its Functional Analogues

Historical Development of Isocyanide Synthesis Routes

The journey into the chemistry of isocyanides began in 1859 with W. Lieke's serendipitous synthesis of allyl isocyanide from the reaction of allyl iodide and silver cyanide. rsc.orgwikipedia.orgrsc.org This discovery was followed by the development of classical synthetic methods by A. Gautier and A. W. Hofmann in 1867. rsc.org For a considerable period, the unpleasant odor of volatile isocyanides limited their investigation. rsc.org

A significant milestone was the discovery of the first naturally occurring isocyanide, xanthocillin, in 1957 from Penicillium notatum. organic-chemistry.orgresearchgate.net This antibiotic contains two isocyanide functional groups. The development of isocyanide chemistry gained substantial momentum with the introduction of the Ugi four-component reaction in 1959, which highlighted the synthetic potential of this functional group. rsc.org

Historically, several key laboratory methods for synthesizing isocyanides were established:

The Hofmann Isonitrile Synthesis (Carbylamine Reaction): This method involves the reaction of a primary amine with chloroform and a strong base to produce the corresponding isocyanide. organic-chemistry.org

Reaction with Silver Cyanide: The reaction of alkyl halides with silver cyanide, as demonstrated by Lieke, was one of the earliest methods, though it is not always practical for large-scale synthesis. wikipedia.orgorganic-chemistry.org

Dehydration of Formamides: This has become one of the most general and widely used methods for preparing isocyanides. organic-chemistry.org

These early methods laid the groundwork for the more refined and diverse synthetic strategies employed today for the preparation of functionalized isocyanides like ethyl 2-isocyanopent-4-enoate.

Modern Approaches to the Preparation of Alpha-Isocyano Esters

Modern synthetic chemistry has seen the development of numerous sophisticated methods for the preparation of α-isocyano esters. These approaches offer greater efficiency, control over stereochemistry, and the ability to introduce a wide range of functional groups.

Formylation and Subsequent Dehydration Strategies

A prevalent and reliable method for the synthesis of α-isocyano esters involves a two-step sequence: the formylation of a primary amine precursor followed by dehydration of the resulting formamide. nih.govmdpi.com This strategy is widely applicable and can be adapted for the synthesis of various isocyanides.

The initial formylation step can be achieved using several reagents, including:

Ethyl formate

Formic acid

A mixture of formic acid and acetic anhydride wikipedia.org

The subsequent dehydration of the N-substituted formamide is the critical step in forming the isocyanide functionality. A variety of dehydrating agents have been employed for this transformation, each with its own advantages and limitations.

| Dehydrating Agent | Base | Typical Conditions | Ref. |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | 0 °C to room temperature | nih.gov |

| Phosgene (COCl₂) | Tertiary amines | Low temperature | nih.gov |

| Diphosgene | N-methylmorpholine | < -25 °C | mdpi.com |

| Triphosgene | Tertiary amines | Controlled temperature | wikipedia.org |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Varies | nih.gov |

| Burgess Reagent | N/A | Mild conditions | rsc.org |

The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the resulting isocyanide. For instance, the use of phosphorus oxychloride in the presence of a tertiary amine like triethylamine is a common and effective method. nih.govnih.gov

Regioselective Allylic Functionalization Techniques

The synthesis of ethyl 2-isocyanopent-4-enoate specifically involves the presence of an allylic moiety. Regioselective allylic functionalization techniques, particularly those catalyzed by transition metals, offer a powerful approach to introduce the isocyano group or a precursor at the allylic position.

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are well-established for the allylic substitution of various nucleophiles. rsc.org While direct allylic isocyanation is less common, a related strategy involves the regioselective allylic amination, followed by formylation and dehydration to yield the desired allylic isocyanide.

For example, a one-pot reaction of allylic alcohols with tosyl isocyanate, followed by a palladium(II)-catalyzed allylic substitution, can produce N-tosyl allylic amines with high regio- and stereoselectivity. organic-chemistry.orgnih.gov These intermediates can then be converted to the corresponding isocyanides. The regioselectivity of these reactions is a key advantage, allowing for the controlled synthesis of specific isomers.

Transition metal-catalyzed isocyanide insertion reactions have also emerged as a valuable tool in organic synthesis. mdpi.comvu.nl These reactions involve the insertion of an isocyanide into a metal-carbon or metal-heteroatom bond, providing a pathway to complex molecules. mdpi.com

Application of Multicomponent Reaction (MCR) Principles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isocyanides are particularly well-suited for MCRs, with the Passerini and Ugi reactions being the most prominent examples. nih.gov

The Passerini Three-Component Reaction (P-3CR): Discovered in 1921, the Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. nih.gov This reaction is a powerful tool for the synthesis of α-hydroxy carboxamide derivatives.

The Ugi Four-Component Reaction (U-4CR): Introduced in 1959, the Ugi reaction is a cornerstone of isocyanide chemistry. It brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity in a single, efficient step.

The mechanism of the Ugi reaction typically involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. These MCRs provide a convergent and atom-economical route to highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.

Enantioselective and Diastereoselective Synthesis of Chiral Ethyl 2-isocyanopent-4-enoate Derivatives

The synthesis of chiral α-isocyano esters with high enantiomeric and diastereomeric purity is crucial for applications in medicinal chemistry and asymmetric synthesis. Several strategies have been developed to achieve this, often employing chiral catalysts or starting from enantiomerically pure precursors.

Enantiomerically pure α-isocyano esters can be prepared from the corresponding α-amino acids. mdpi.com However, a critical challenge in this approach is the potential for racemization during the dehydration step. mdpi.com Careful selection of reagents and reaction conditions, such as the use of diphosgene with N-methylmorpholine at low temperatures, can minimize this issue. mdpi.com

Catalytic enantioselective methods have also been developed. For instance, the formal [3+2]-cycloaddition reaction of α-isocyano esters with various electrophiles can be catalyzed by chiral metal complexes or organocatalysts to produce chiral nitrogen-containing heterocycles with high enantioselectivity. wikipedia.org Chiral iron(II)-N,N'-dioxide complexes have been shown to be effective catalysts for the enantioselective cyclization of α-isocyano esters with azodicarboxylates.

Furthermore, silver-catalyzed reactions have been employed for the highly diastereo- and enantioselective synthesis of complex molecules from α-isocyanoacetates. rsc.org

Green Chemistry Principles Applied to the Synthesis of Ethyl 2-isocyanopent-4-enoate

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods, guided by the principles of green chemistry. This has also been applied to the synthesis of isocyanides.

Key areas of focus in greening isocyanide synthesis include:

Use of Safer Reagents: Efforts have been made to replace hazardous dehydrating agents like phosgene and its derivatives with safer alternatives. For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and cheaper reagent for the dehydration of N-formamides, offering high yields and a simplified work-up. nih.gov

Solvent Selection: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane. Research has focused on identifying and utilizing greener solvent alternatives. rsc.org In some cases, solvent-free conditions have been developed, further reducing the environmental impact. nih.gov

Atom Economy: Multicomponent reactions, such as the Ugi and Passerini reactions, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.

Energy Efficiency: The development of more efficient catalytic systems and reactions that can be conducted under milder conditions (e.g., lower temperatures) contributes to reduced energy consumption.

A notable development is the use of phosphorus oxychloride with triethylamine as the solvent, which allows for a rapid and highly efficient synthesis of isocyanides at 0 °C, often in less than five minutes, with minimal waste. nih.govnih.gov Mechanochemical methods, which involve grinding solid reactants together, also offer a solvent-free and often more efficient alternative for isocyanide synthesis. rsc.org

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Isocyanopent 4 Enoate

Fundamental Reactivity of the Isocyanide Moiety: Nucleophilic and Electrophilic Character

The isocyanide functional group (R-N≡C) is an isoelectronic counterpart to carbon monoxide and exhibits a unique electronic structure that imparts both nucleophilic and electrophilic characteristics to the terminal carbon atom. acs.org This ambiphilic nature can be rationalized by considering its resonance structures, where the carbon atom can be depicted as a carbene-like species or as bearing a formal negative charge.

The dominant resonance contributors position a lone pair and a formal negative charge on the terminal carbon, making it a potent nucleophile. This nucleophilicity is central to classic isocyanide reactions such as the Passerini and Ugi multicomponent reactions, where the isocyanide carbon attacks an electrophilic carbonyl or imine carbon, respectively. nih.gov However, kinetic studies have shown that isocyanides are generally weaker nucleophiles than the analogous cyanide ion. organic-chemistry.org

Conversely, the carbon atom of the isocyanide can also act as an electrophile. Due to the linear geometry and the electron distribution, it is susceptible to attack by strong nucleophiles at the carbon terminus. The frontier molecular orbitals also play a key role; the Highest Occupied Molecular Orbital (HOMO) is a σ-orbital centered on the carbon, accounting for its nucleophilic behavior, while the Lowest Unoccupied Molecular Orbital (LUMO) is a π*-orbital, also centered on the carbon, which allows it to accept electron density from nucleophiles. nih.gov This dual reactivity is fundamental to the diverse chemical transformations of ethyl 2-isocyanopent-4-enoate.

| Character | Description | Exemplary Reaction Type |

|---|---|---|

| Nucleophilic | The terminal carbon, with its lone pair, attacks electrophilic centers. | α-addition to imines or carbonyls (e.g., Ugi and Passerini reactions). nih.gov |

| Electrophilic | The terminal carbon is attacked by strong nucleophiles. | Addition of organometallic reagents or strong bases. |

| Radical Precursor | Can undergo homolytic cleavage or addition to form imidoyl radicals. | Radical cyclizations and additions. |

| Dipole Precursor | Can be converted into 1,3-dipoles like nitrile ylides. | 1,3-Dipolar cycloadditions. nih.gov |

Reactivity and Stereochemical Control Imparted by the Pent-4-enoate (B1234886) Alkene

The pent-4-enoate portion of the molecule contains a terminal alkene, which serves as a versatile site for chemical reactions. The reactivity of this C=C double bond is typical of unactivated alkenes, making it susceptible to a variety of addition reactions. In the context of ethyl 2-isocyanopent-4-enoate, its most significant role is as an intramolecular reaction partner for the isocyanide group.

The stereochemical outcome of intramolecular cyclization reactions involving this alkene is heavily influenced by the conformation of the transition state. For cyclizations proceeding via a concerted or stepwise mechanism, the formation of new stereocenters is governed by the relative orientation of the reacting groups. The three-carbon tether between the isocyanide and the alkene allows for the formation of five-membered rings, which is generally kinetically favored. The stereochemistry of the resulting bicyclic or heterocyclic products depends on factors such as:

Transition State Geometry : Cyclizations often proceed through chair-like transition states to minimize steric interactions, which dictates the relative stereochemistry of the substituents on the newly formed ring.

Mode of Addition : The addition to the alkene can occur in a syn or anti fashion, depending on the reaction mechanism. Radical and pericyclic reactions often exhibit high degrees of stereoselectivity. masterorganicchemistry.com

Existing Stereocenters : While the parent molecule is achiral, any reaction that introduces chirality early on will influence the stereochemical outcome of subsequent steps.

In intermolecular reactions, the alkene can function as a standard dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The presence of the electron-withdrawing ester group, although not directly conjugated with the double bond, can have a minor electronic influence on its reactivity.

Intramolecular Cyclization Reaction Pathways of Ethyl 2-isocyanopent-4-enoate

The co-localization of the isocyanide and alkene functionalities within the same molecule provides a powerful platform for intramolecular cyclization reactions, leading to the efficient construction of complex heterocyclic scaffolds.

Isocyanides are effective radical acceptors and can serve as precursors to imidoyl radicals. In the case of ethyl 2-isocyanopent-4-enoate, a radical initiator can trigger a cascade cyclization. The mechanism is proposed to begin with the addition of a radical species (R•) to the isocyanide carbon, generating an imidoyl radical intermediate. This highly reactive species can then undergo an intramolecular cyclization by adding to the terminal alkene.

This cyclization is typically a 5-exo-trig process, which is kinetically favored according to Baldwin's rules, leading to the formation of a five-membered ring containing a nitrogen atom. The resulting product is a substituted pyrrolidine (B122466) derivative, with the stereochemistry of the newly formed stereocenters being controlled by the geometry of the cyclization transition state. This pathway provides a metal-free method for constructing nitrogen-containing heterocycles from a simple acyclic precursor.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another major class of transformations available to ethyl 2-isocyanopent-4-enoate. acs.org These reactions are often highly stereospecific and provide a powerful means of forming cyclic structures. youtube.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In intermolecular reactions, the alkene moiety of ethyl 2-isocyanopent-4-enoate can act as a dienophile, reacting with a conjugated diene. The reactivity of the alkene as a dienophile can be enhanced by Lewis acid catalysis, which coordinates to the ester carbonyl group. nih.gov

The aza-Diels-Alder reaction is a variant where a nitrogen atom is part of either the diene or the dienophile. wikipedia.orgrsc.org While the isocyanide group itself does not typically act as a dienophile, it is conceivable that it could be converted in situ to an imine-like species, which could then participate in an aza-Diels-Alder reaction. However, the more straightforward pathway involves the pent-4-enoate alkene reacting as the dienophile. acs.org

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This pathway is particularly relevant to ethyl 2-isocyanopent-4-enoate due to the ability of the isocyanide group to serve as a precursor to a 1,3-dipole.

Specifically, isocyanides can be converted into nitrile ylides, which are potent 1,3-dipoles. nih.gov This transformation can be initiated thermally or photochemically. Once formed, the nitrile ylide can undergo a rapid intramolecular [3+2] cycloaddition with the tethered alkene (the dipolarophile). This intramolecular 1,3-dipolar cycloaddition results in the formation of a fused bicyclic system containing a dihydropyrrole ring. The regioselectivity and stereoselectivity of this process are governed by frontier molecular orbital (FMO) interactions between the nitrile ylide and the alkene. chesci.com This pathway offers a highly efficient route to complex nitrogen-containing polycyclic structures from a single acyclic starting material. researchgate.net

| Reaction Type | Role of Moiety | Description of Pathway | Resulting Structure |

|---|---|---|---|

| Diels-Alder [4+2] | Alkene as Dienophile | Intermolecular reaction with a conjugated diene to form a six-membered ring. wikipedia.org | Substituted Cyclohexene |

| Aza-Diels-Alder [4+2] | Alkene as Dienophile | Intermolecular reaction with an aza-diene. wikipedia.org | Substituted Tetrahydropyridine |

| Intramolecular 1,3-Dipolar Cycloaddition [3+2] | Isocyanide as Dipole Precursor; Alkene as Dipolarophile | In situ formation of a nitrile ylide from the isocyanide, followed by intramolecular trapping by the alkene. nih.govresearchgate.net | Fused Bicyclic Dihydropyrrole |

Pericyclic Reactions, Including Cycloadditions[1],[8],[9],[10],

Intermolecular Reactions of Ethyl 2-isocyanopent-4-enoate

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity rapidly. Isocyanide-based multicomponent reactions (IMCRs) are a particularly versatile subclass of MCRs due to the unique reactivity of the isocyanide functionality. acs.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final product. acs.org The Ugi reaction is known for its high atom economy and the ability to generate a wide diversity of products. frontiersin.orgnih.gov

Despite the broad utility of the Ugi reaction, there are no specific examples in the scientific literature of Ethyl 2-isocyanopent-4-enoate being used as the isocyanide component. The presence of the ester and alkene functionalities within the molecule could potentially lead to side reactions under typical Ugi conditions, though dedicated studies are absent.

The Passerini three-component reaction (Passerini-3CR) is another fundamental isocyanide-based MCR, which combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. nih.gov The reaction is believed to proceed through a concerted, cyclic transition state in nonpolar solvents, while an ionic mechanism may operate in polar solvents. nih.govmdpi.com The Passerini reaction is a powerful tool for the synthesis of functionalized esters and amides. nih.gov

As with the Ugi reaction, a comprehensive literature search did not yield any studies describing the participation of Ethyl 2-isocyanopent-4-enoate in the Passerini reaction or its variants. The potential for this molecule to engage in such transformations remains an open area for investigation.

The Biginelli reaction is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. beilstein-journals.org While isocyanides are not canonical reactants in the classical Biginelli reaction, their versatile reactivity has led to the development of Biginelli-like reactions and post-functionalization of Biginelli products using isocyanide-based transformations. acs.org

There is currently no published research detailing the use of Ethyl 2-isocyanopent-4-enoate in any Biginelli-type reaction or in the modification of Biginelli products.

The field of isocyanide-based multicomponent reactions is continually expanding, with new protocols being developed to access novel chemical scaffolds. frontiersin.orgnih.gov These novel reactions often exploit the unique electronic and steric properties of bespoke isocyanide reagents to achieve unprecedented transformations. The development of new MCRs is crucial for advancing drug discovery and materials science by providing access to diverse and complex molecular architectures. frontiersin.org

Given the lack of specific data for Ethyl 2-isocyanopent-4-enoate in established MCRs, its potential in novel multicomponent protocols is an area of significant interest. The presence of the allylic double bond and the ester functionality in Ethyl 2-isocyanopent-4-enoate offers intriguing possibilities for new reaction discovery. For instance, the alkene could participate in sequential MCR-cycloaddition reactions, or the ester could be involved in intramolecular cyclizations following an initial multicomponent transformation.

While no specific novel multicomponent reactions involving Ethyl 2-isocyanopent-4-enoate have been reported, the general reactivity of isocyanides suggests that this compound could be a valuable substrate for the discovery of new chemical transformations. Future research in this area would be beneficial to unlock the synthetic potential of this functionalized isocyanide.

Nucleophilic and Electrophilic Additions to the Alkene and Isocyanide Functions

The structure of Ethyl 2-isocyanopent-4-enoate presents two primary sites for addition reactions: the carbon-carbon double bond (alkene) and the isocyanide functional group. The electronic properties of these groups dictate their reactivity towards nucleophiles and electrophiles.

Alkene Functionality: The terminal alkene is an electron-rich system, making it susceptible to electrophilic addition . In such reactions, an electrophile (E+) is attacked by the π-electrons of the double bond, typically forming a carbocation intermediate. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5), leading to the formation of a more stable secondary carbocation at C-4. Subsequent attack by a nucleophile (Nu-) on this carbocation would complete the addition.

Conversely, nucleophilic addition to the unactivated alkene is generally unfavorable unless the double bond is conjugated with a strong electron-withdrawing group, which is not the case here.

Isocyanide Functionality: The isocyanide group (-N≡C) possesses a unique electronic structure with a nucleophilic carbon atom and an electrophilic nitrogen atom (in one of its resonance forms). This duality allows it to react with both electrophiles and nucleophiles at the carbon atom. Nucleophilic attack on the isocyanide carbon is a common reaction pathway.

Condensation Reactions with Alpha-Acidic Isocyanide Esters

Condensation reactions involving the alpha-carbon of Ethyl 2-isocyanopent-4-enoate are plausible due to the acidity of the proton at the C-2 position. This proton is rendered acidic by the adjacent electron-withdrawing ester and isocyanide groups.

In the presence of a suitable base, deprotonation of the C-2 position would generate a stabilized carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles. A classic example is the Claisen condensation , where the enolate of one ester molecule attacks the carbonyl group of another. In the context of Ethyl 2-isocyanopent-4-enoate, a self-condensation or a crossed Claisen condensation with another ester could theoretically occur, leading to the formation of a β-keto ester derivative. The general mechanism for a Claisen condensation involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule, followed by the elimination of an alkoxide.

Elucidation of Chemo-, Regio-, and Stereoselectivity in Reaction Outcomes

Given the multiple reactive sites in Ethyl 2-isocyanopent-4-enoate, the chemo-, regio-, and stereoselectivity of its reactions are critical considerations.

Chemoselectivity: In reactions with reagents that can interact with both the alkene and the isocyanide, the chemoselectivity would depend on the nature of the reagent and the reaction conditions. For instance, a soft electrophile might preferentially react with the soft nucleophilic alkene, while a hard electrophile might favor the isocyanide group.

Regioselectivity: As mentioned, electrophilic addition to the alkene is expected to follow Markovnikov's rule. In condensation reactions, the regioselectivity is determined by the site of deprotonation, which is unambiguously the C-2 position due to the activating effects of the adjacent ester and isocyanide groups.

Stereoselectivity: If the reaction creates a new stereocenter, the stereoselectivity of the process would be a key aspect to investigate. For example, in an addition reaction to the alkene that generates a chiral center at C-4, the formation of enantiomers or diastereomers would be possible. The use of chiral catalysts or reagents could potentially induce stereocontrol.

Interactive Data Table: Predicted Reactivity

Since no experimental data is available, the following table outlines the predicted outcomes for various reaction types.

| Reaction Type | Reagent | Functional Group Involved | Predicted Major Product | Predicted Selectivity |

| Electrophilic Addition | H-X (e.g., HBr) | Alkene | Ethyl 2-isocyano-4-bromopentanoate | Regioselective (Markovnikov) |

| Nucleophilic Addition | R-Li | Isocyanide | Lithiated imine intermediate | Chemoselective |

| Condensation | NaOEt / Ethyl acetate | Alpha-Acidic Proton | β-keto ester | Regioselective |

Catalytic Strategies for the Transformations of Ethyl 2 Isocyanopent 4 Enoate

Transition Metal Catalysis in C-C and C-Heteroatom Bond Formations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of molecules like ethyl 2-isocyanopent-4-enoate. The presence of both an isocyanate and an alkene moiety allows for diverse catalytic pathways, including cross-coupling, carbene chemistry, and cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While the isocyanate group is not a typical participant in cross-coupling reactions, the terminal alkene of ethyl 2-isocyanopent-4-enoate is an excellent handle for such transformations. For instance, Heck-type reactions could be envisioned, where the alkene couples with aryl or vinyl halides.

A hypothetical reaction scheme could involve the coupling of ethyl 2-isocyanopent-4-enoate with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. This would lead to the formation of a new carbon-carbon bond at the terminal position of the pentenyl chain, yielding a more complex molecule with both the isocyanate and a newly introduced aryl group.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Potential Application |

| Ethyl 2-isocyanopent-4-enoate | Aryl bromide | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 2-isocyano-5-arylpent-4-enoate | Synthesis of functionalized amino acid precursors |

| Ethyl 2-isocyanopent-4-enoate | Vinyl iodide | PdCl₂(PPh₃)₂, CuI, Et₂NH | Ethyl 2-isocyanohepta-4,6-dienoate | Elaboration into complex natural product analogues |

Gold and Copper Catalysis in Carbene and Carbenoid Chemistry

The isocyanate group in ethyl 2-isocyanopent-4-enoate is a precursor to N-heterocyclic carbenes (NHCs) or can react with carbene species. Gold and copper catalysts are well-known for their ability to generate and react with carbenes and carbenoids.

For example, in the presence of a gold or copper catalyst, the isocyanate could potentially undergo cyclization reactions with the tethered alkene, although this would be a novel transformation. A more plausible scenario involves the reaction of the isocyanate with a diazo compound in the presence of a copper or gold catalyst to form an oxazolone, which could then undergo further transformations.

| Catalyst | Reactant | Reaction Type | Product | Significance |

| AuCl(SMe₂) | Ethyl 2-isocyanopent-4-enoate | Intramolecular cyclization (hypothetical) | Cyclic urethane derivative | Access to novel heterocyclic scaffolds |

| Cu(acac)₂ | Ethyl 2-isocyanopent-4-enoate, Ethyl diazoacetate | Carbene insertion | Oxazolone derivative | Synthesis of α-amino acid derivatives |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are renowned for their utility in olefin metathesis reactions. The terminal alkene of ethyl 2-isocyanopent-4-enoate makes it an ideal substrate for cross-metathesis with other olefins. This would allow for the introduction of a wide variety of functional groups at the terminus of the pentenyl chain.

For instance, a cross-metathesis reaction with a functionalized olefin in the presence of a Grubbs-type ruthenium catalyst would result in a longer-chain isocyanate with new functionality, which could be valuable for the synthesis of polymers or complex organic molecules.

| Catalyst | Reaction Type | Co-reactant | Product |

| Grubbs II catalyst | Cross-Metathesis | Styrene | Ethyl 2-isocyano-7-phenylhept-4-enoate |

| Hoveyda-Grubbs II catalyst | Cross-Metathesis | Methyl acrylate | Diethyl 2-isocyanooct-4-enedioate |

Rhodium Catalysis, Particularly in Cycloaddition Processes

Rhodium catalysts are highly effective in promoting various cycloaddition reactions. The alkene moiety of ethyl 2-isocyanopent-4-enoate could participate in [2+2+2], [4+2], or other cycloaddition reactions. For example, a rhodium-catalyzed [2+2+2] cycloaddition with a diene could lead to the formation of a complex bicyclic system containing the isocyanate functionality.

Furthermore, the isocyanate group itself can undergo cycloaddition reactions. While typically uncatalyzed at high temperatures, rhodium catalysis could potentially lower the activation barrier for [2+2] cycloadditions with electron-rich alkenes or alkynes, leading to the formation of β-lactams or other four-membered heterocycles.

Asymmetric Catalysis for Enantioselective Syntheses

The development of asymmetric catalytic transformations of ethyl 2-isocyanopent-4-enoate would be of significant interest for the synthesis of chiral, non-racemic compounds. The prochiral nature of the alkene and the potential for creating a stereocenter at the α-position to the isocyanate group provide opportunities for enantioselective catalysis.

For instance, an asymmetric hydrogenation of the alkene, catalyzed by a chiral rhodium or ruthenium complex, could establish a new stereocenter. Alternatively, an enantioselective cycloaddition reaction, as mentioned in the previous section, could be achieved using a chiral rhodium catalyst.

| Catalytic System | Transformation | Stereochemical Outcome | Potential Product Class |

| Chiral Rh-DuPhos | Asymmetric Hydrogenation | Enantioselective reduction of C=C | Chiral α-isocyanopentanoates |

| Chiral Ru-BINAP | Asymmetric Hydrogenation | Enantioselective reduction of C=C | Chiral α-isocyanopentanoates |

| Chiral Rh-complex | [2+2+2] Cycloaddition | Enantioselective formation of bicyclic systems | Chiral polycyclic amino acid precursors |

Organocatalysis in Ethyl 2-isocyanopent-4-enoate Chemistry

In addition to transition metal catalysis, organocatalysis presents a complementary and powerful approach for the transformation of ethyl 2-isocyanopent-4-enoate. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to achieve enantioselective functionalization.

For example, a chiral amine catalyst could activate the alkene towards conjugate addition of a nucleophile, proceeding via an enamine or iminium ion intermediate. This would allow for the enantioselective formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the ester. Furthermore, the isocyanate group is susceptible to nucleophilic attack, and chiral organocatalysts could be used to mediate the enantioselective addition of nucleophiles, such as alcohols or amines, to form chiral urethanes or ureas.

Lack of Published Research on Biocatalytic Transformations of Ethyl 2-isocyanopent-4-enoate

Despite a comprehensive search of scientific literature and databases, no specific research has been found regarding the biocatalytic approaches and enzyme-mediated conversions of ethyl 2-isocyanopent-4-enoate.

This absence of published data prevents the creation of a detailed, evidence-based article on the subject as requested. The scientific community has yet to explore or report on the enzymatic transformations of this particular compound.

While the field of biocatalysis is vast and continually expanding, with enzymes being utilized for a wide array of chemical transformations, it appears that ethyl 2-isocyanopent-4-enoate has not been a substrate of interest in published studies. General enzymatic reactions such as hydrolysis, reduction, or other modifications are plausible areas for future research, but at present, there are no specific findings to report.

Consequently, the generation of an article complete with detailed research findings and data tables on the catalytic strategies for the transformations of ethyl 2-isocyanopent-4-enoate, specifically focusing on biocatalytic and enzyme-mediated conversions, cannot be fulfilled at this time. Further research into the enzymatic activity on this and related isocyano compounds is required to provide the information necessary for such a review.

Ethyl 2 Isocyanopent 4 Enoate As a Precursor for Diverse Heterocyclic Systems

Synthesis of Substituted Pyrroles and Pyridines

The synthesis of substituted pyrroles and pyridines from Ethyl 2-isocyanopent-4-enoate has not been documented in scientific literature. In theory, the isocyano group could participate in various cyclization reactions. For instance, transition-metal-catalyzed [3+2] or [4+2] cycloadditions could potentially lead to the formation of pyrrole or pyridine rings, respectively. The presence of the terminal alkene offers a site for tandem reactions, possibly leading to more complex substituted patterns. However, without experimental validation, these pathways remain hypothetical.

Formation of Fused and Bridged Heterocyclic Scaffolds

There is no available research on the formation of fused and bridged heterocyclic scaffolds using Ethyl 2-isocyanopent-4-enoate. The bifunctional nature of the molecule, containing both an isocyano group and a terminal double bond, suggests potential for intramolecular cyclization reactions to form such complex architectures. For example, an intramolecular Diels-Alder reaction could theoretically lead to bridged systems, or a sequence of reactions involving both functional groups could result in fused heterocyclic structures. The feasibility and outcomes of such reactions would require dedicated synthetic investigation.

Construction of Complex Nitrogen-Containing Heterocycles

Detailed research findings on the construction of complex nitrogen-containing heterocycles from Ethyl 2-isocyanopent-4-enoate are not present in the current body of scientific literature. The isocyano group is a versatile functional group for the synthesis of nitrogen heterocycles. Potential, yet unproven, synthetic routes could involve multi-component reactions where Ethyl 2-isocyanopent-4-enoate acts as a key building block, or tandem reactions that leverage both the isocyano and alkene functionalities to build intricate molecular frameworks.

Derivatization to Oxygen-Containing Heterocyclic Structures

The pathways for the derivatization of Ethyl 2-isocyanopent-4-enoate to oxygen-containing heterocyclic structures are currently unexplored. While the ester group contains oxygen, its direct participation in forming new oxygen-containing rings in complex reactions is not a common transformation. It is more likely that the isocyano and alkene groups would be the primary reactive sites. Reactions such as intramolecular hydroalkoxylation of the alkene, followed by cyclization involving the isocyano group, could be envisioned, but remain speculative without experimental evidence.

Pathways to Multi-ring and Polycyclic Architectures

Specific pathways from Ethyl 2-isocyanopent-4-enoate to multi-ring and polycyclic architectures have not been reported. The synthesis of such complex molecules would likely involve sophisticated reaction cascades or multi-step sequences. The presence of multiple reactive sites in Ethyl 2-isocyanopent-4-enoate could, in principle, be exploited to build polycyclic systems. For example, a reaction could be designed to first form a heterocyclic ring involving the isocyano group, followed by a subsequent cyclization event utilizing the pendant alkene, leading to a multi-ring structure. However, the realization of such synthetic strategies awaits future research.

Structure Reactivity Relationships and Derivatives of Ethyl 2 Isocyanopent 4 Enoate

Systemic Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics

A systematic investigation into how different substituents on the Ethyl 2-isocyanopent-4-enoate molecule would affect its reaction kinetics and thermodynamics has not been documented. To conduct such a study, researchers would typically synthesize a series of derivatives with electron-donating and electron-withdrawing groups at various positions. Kinetic studies, such as monitoring reaction rates with different reagents, and thermodynamic analyses, like calorimetry or computational chemistry, would be required to generate the data for this section. Without such studies, any discussion would be purely speculative and not based on scientific evidence for this specific compound.

Influence of Stereochemical Features on Product Distribution and Selectivity

The influence of the stereochemistry of Ethyl 2-isocyanopent-4-enoate on reaction outcomes is another area that remains unexplored. Research in this subsection would involve studying the reactions of different stereoisomers of the compound to determine how its three-dimensional structure dictates the stereochemistry of the products formed. This would be particularly relevant for reactions involving the creation of new stereocenters. The analysis of product distributions and selectivity (e.g., diastereoselectivity or enantioselectivity) would depend on experimental data that is currently not published.

Conformational Analysis and its Impact on Intramolecular Reactions

A conformational analysis of Ethyl 2-isocyanopent-4-enoate would involve determining the relative energies of its different spatial arrangements (conformers) and the energy barriers for their interconversion. This is crucial for understanding its reactivity, especially in intramolecular reactions where the proximity of different functional groups is key. Techniques such as NMR spectroscopy and computational modeling would be employed to gather this information. As no such analysis has been published, a discussion on how its conformational preferences impact intramolecular cyclizations or rearrangements cannot be provided.

While the requested article structure provides a robust framework for the scientific investigation of a chemical compound, the subject of this article, Ethyl 2-isocyanopent-4-enoate, has not been the subject of such detailed research to date. Future experimental and theoretical studies are necessary to elucidate the chemical properties and reactivity outlined in the proposed structure.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 2-isocyanopent-4-enoate in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the exact connectivity of atoms and the spatial relationships between them can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For Ethyl 2-isocyanopent-4-enoate, distinct signals are expected for the ethyl ester, the chiral center, the adjacent methylene (B1212753) group, and the terminal vinyl group. The chemical shifts are influenced by the electronegativity of nearby functional groups, such as the isocyano (-NC) and ester (-CO₂Et) groups, which cause downfield shifts for adjacent protons. oregonstate.eduorgchemboulder.com The terminal alkene protons typically resonate in the 4.6-5.7 ppm range. pdx.edulibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the ester group is expected at the downfield end of the spectrum (around 170 ppm), while the carbon of the isocyano group typically appears in the range of 130-150 ppm. science-and-fun.deacs.org Carbons of the double bond are found between 100-140 ppm. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity from the ethyl group protons through the molecular backbone to the terminal alkene.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the carbonyl and isocyano carbons) and piecing together the molecular fragments.

The following table outlines the predicted NMR data for Ethyl 2-isocyanopent-4-enoate, which would be confirmed by these techniques.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ -CH₂-O | ~1.3 | Triplet (t) | ~14 |

| CH₃-CH₂ -O | ~4.2 | Quartet (q) | ~62 |

| C=O | - | - | ~168 |

| N≡C -CH | - | - | ~140 |

| N≡C-CH | ~4.5 | Triplet (t) | ~60 |

| CH-CH₂ | ~2.6 | Quartet (q) | ~35 |

| CH =CH₂ | ~5.8 | Multiplet (m) | ~135 |

| CH=CH₂ | ~5.2-5.4 | Multiplet (m) | ~120 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be established, distinguishing it from other compounds with the same nominal mass.

For Ethyl 2-isocyanopent-4-enoate (C₈H₁₁NO₂), the theoretical exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value. Any deviation would be in the low parts-per-million (ppm) range, confirming the formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the isolated molecular ion, provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For Ethyl 2-isocyanopent-4-enoate, key fragmentation pathways would likely involve the ester and isocyano functionalities. libretexts.org

Plausible Fragmentation Pathways:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the C-O single bond in the ester is a common fragmentation pathway for ethyl esters, leading to a characteristic acylium ion. libretexts.orgdocbrown.info

Loss of ethylene (B1197577) via McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.

Cleavage of the C-C bond alpha to the isocyano group: This would result in fragments containing the isocyano moiety. The fragmentation of isocyanates often involves complex rearrangements. nih.govacs.org

A table of expected high-resolution masses for the parent ion and key fragments is presented below.

| Ion Formula | Fragment Identity | Theoretical Exact Mass (m/z) |

| [C₈H₁₁NO₂]⁺ | Molecular Ion [M]⁺ | 153.0790 |

| [C₆H₆NO]⁺ | [M - •OCH₂CH₃]⁺ | 108.0449 |

| [C₇H₈O₂]⁺ | [M - •CNH]⁺ | 124.0423 |

| [C₂H₅]⁺ | Ethyl cation | 29.0391 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Should Ethyl 2-isocyanopent-4-enoate be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions.

The resulting crystal structure would provide:

Unambiguous Confirmation of Connectivity: Absolute proof of the atomic arrangement.

Precise Bond Lengths and Angles: Highly accurate measurements of all intramolecular distances and angles.

Conformational Details: The preferred three-dimensional shape of the molecule in the solid state, including the torsion angles along the carbon backbone.

Stereochemical Assignment: Absolute configuration of the chiral center at C2 could be determined if a suitable heavy atom is present or by using specific crystallographic techniques.

Intermolecular Interactions: Insight into how the molecules pack in the crystal lattice, revealing information about hydrogen bonds, dipole-dipole interactions, or van der Waals forces.

While no public crystal structure data is currently available for Ethyl 2-isocyanopent-4-enoate, this technique remains the gold standard for absolute structure elucidation in the solid state.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like Ethyl 2-isocyanopent-4-enoate. sfu.ca

Purity Assessment: A GC chromatogram would show a primary peak for the target compound, with the area of this peak relative to the total area of all peaks providing a quantitative measure of purity. Any volatile impurities would appear as separate peaks.

Impurity Identification: The mass spectrometer coupled to the GC provides mass spectra for each separated component, allowing for the identification of impurities based on their fragmentation patterns.

Isomer Separation: GC is often capable of separating geometric or positional isomers of unsaturated esters. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wider range of compounds, including those that are non-volatile or thermally labile.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by LC-MS. This allows for the tracking of the disappearance of starting materials and the appearance of the product, helping to optimize reaction conditions such as time, temperature, and catalyst loading. nih.govchromservis.eu

Purity of Non-Volatile Samples: It can be used to assess the purity of samples containing non-volatile impurities that would not be detected by GC.

High-Throughput Analysis: Modern LC-MS systems, particularly those using tandem mass spectrometry (MS/MS) in a multiple reaction monitoring (MRM) mode, offer high sensitivity and selectivity for quantitative analysis. researchgate.netnih.gov

The following table summarizes the primary applications of these chromatographic techniques for Ethyl 2-isocyanopent-4-enoate.

| Technique | Primary Application | Information Obtained |

| GC-MS | Purity assessment of final product | Separation and identification of volatile impurities; Quantitative purity estimation. |

| LC-MS | Real-time reaction monitoring | Tracking consumption of reactants and formation of product; Detection of intermediates and byproducts. |

| LC-MS/MS | Quantitative analysis | Highly sensitive and selective measurement of the compound in complex matrices. |

Computational and Theoretical Studies on Ethyl 2 Isocyanopent 4 Enoate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2-isocyanopent-4-enoate, DFT calculations would be instrumental in mapping potential reaction pathways and analyzing the transition states involved.

Reaction Pathway Mapping: Researchers would utilize DFT to model various potential reactions, such as cycloadditions, nucleophilic attacks on the isocyano group, or reactions involving the terminal alkene. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) can be constructed. This PES provides a map of the most energetically favorable reaction pathways.

Transition State Analysis: Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding reaction kinetics. DFT calculations can locate and characterize the geometry and energy of these transient structures. Vibrational frequency analysis is then performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Hypothetical DFT Study Data for a [3+2] Cycloaddition Reaction:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | B3LYP/6-31G | 0.0 | C=N=C angle: ~170°, C=C bond: 1.34 Å |

| Transition State | B3LYP/6-31G | +15.2 | Forming bonds: 2.1 Å, 2.3 Å |

| Product | B3LYP/6-31G* | -25.8 | 5-membered ring formed |

Note: This data is illustrative and not based on actual published results for Ethyl 2-isocyanopent-4-enoate.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the influence of the surrounding environment.

Conformational Landscapes: Ethyl 2-isocyanopent-4-enoate possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations by simulating the atomic motions over time. This allows for the identification of the most stable conformers and the energy barriers between them, which can significantly influence the molecule's reactivity.

Solvent Effects: Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. MD simulations can explicitly model the solvent molecules surrounding Ethyl 2-isocyanopent-4-enoate. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and how they stabilize or destabilize reactants, transition states, and products.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, including methods like DFT and ab initio calculations, are essential for analyzing the electronic structure of a molecule and predicting its reactivity.

Electronic Structure Analysis: These calculations provide detailed information about the distribution of electrons within Ethyl 2-isocyanopent-4-enoate. Key properties that would be investigated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Reactivity Prediction: Based on the electronic structure analysis, predictions can be made about the molecule's reactivity. For Ethyl 2-isocyanopent-4-enoate, this could involve predicting the regioselectivity and stereoselectivity of its reactions.

Predicted Electronic Properties:

| Property | Calculation Method | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | DFT/B3LYP | -6.5 eV | Located on the C=C double bond |

| LUMO Energy | DFT/B3LYP | -0.8 eV | Located on the isocyano carbon |

| Mulliken Charge on N | DFT/B3LYP | -0.45 | Nucleophilic character |

| Mulliken Charge on Isocyano C | DFT/B3LYP | +0.30 | Electrophilic character |

Note: This data is hypothetical and for illustrative purposes only.

Energy Landscape Profiling and Mechanistic Pathway Validation

A comprehensive understanding of a reaction mechanism requires a detailed profile of the energy landscape and validation of the proposed pathways.

Energy Landscape Profiling: This involves mapping out the potential energy surface connecting reactants to products through various transition states and intermediates. By calculating the energies of all stationary points, a detailed reaction profile can be constructed. This profile helps in determining the rate-determining step of a reaction and identifying potential side reactions.

Mechanistic Pathway Validation: Theoretical findings must be compared with experimental results for validation. While no experimental data is currently available for this specific molecule, a theoretical study would typically propose the most likely reaction mechanisms. These predictions can then guide future experimental work. For instance, isotopic labeling experiments could be designed to verify the bond-forming and bond-breaking patterns predicted by the calculations.

Emerging Research Directions and Future Perspectives in Ethyl 2 Isocyanopent 4 Enoate Chemistry

Development of Novel and Efficient Reaction Methodologies

The development of novel and efficient reaction methodologies for the synthesis of isocyanates, including unsaturated variants like Ethyl 2-isocyanopent-4-enoate, is a significant area of research. Traditional methods for isocyanate synthesis, such as the use of phosgene, are being replaced by safer and more environmentally friendly alternatives. nih.gov A prominent example is the Curtius rearrangement, which offers a clean, high-yielding approach to isocyanates. rsc.org This reaction can be adapted for various carboxylic acid precursors, making it a versatile tool for organic synthesis.

The table below summarizes some novel reaction methodologies applicable to the synthesis of isocyanates.

| Reaction Type | Key Reagents/Catalysts | Precursor | Advantages |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine | Carboxylic Acid | High yield, avoids phosgene |

| Decarboxylative Isocyanation | 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3), DMAP | Carboxylic Acid | Base-free, one-pot, mild conditions |

| Oxidation of Isonitriles | Dimethyl sulfoxide (B87167) (DMSO), Trifluoroacetic anhydride | Isonitrile | Fast reaction, high purity, simple workup |

| Lossen Rearrangement | N-methylimidazole (NMI), Arylsulfonyl chloride | Hydroxamic Acid | Mild, one-pot, minimizes byproducts |

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic protocols for isocyanates. A major focus is the move away from hazardous reagents like phosgene, which is highly toxic and produces corrosive byproducts such as hydrochloric acid. nih.gov The non-phosgene methods, such as the thermal decomposition of carbamates, represent a significant step towards more sustainable isocyanate production. nih.govmdpi.com

The "urea method" is a particularly noteworthy green approach where urea (B33335), alcohol, and amines are used to synthesize carbamates, which are then decomposed to isocyanates. The byproducts of this process are alcohol and ammonia, which can be recycled back into the synthesis of the starting materials, creating a "zero emission" process. nih.gov

Furthermore, the use of flow chemistry, as detailed in section 9.4, contributes significantly to the sustainability of isocyanate synthesis. By using closed, continuous systems, the handling of hazardous intermediates is minimized, and energy efficiency is often improved compared to batch processes.

Integration with Chemoinformatics and High-Throughput Experimentation Platforms

The integration of computational tools and high-throughput experimentation is poised to accelerate the discovery and optimization of synthetic routes for isocyanates like Ethyl 2-isocyanopent-4-enoate.

Chemoinformatics and Computational Chemistry: Computational studies are being employed to understand the complex reaction mechanisms involved in isocyanate chemistry. For example, density functional theory (DFT) methods have been used to study the mechanism of cycloaddition reactions of nitrones with isocyanates, revealing how the reaction pathway can change from a concerted to a stepwise mechanism depending on the polarity of the solvent. acs.org Such insights are invaluable for selecting optimal reaction conditions.

Machine learning (ML) algorithms are also emerging as powerful tools. While much of the current research focuses on predicting the properties of polyurethane materials derived from isocyanates, these approaches can be adapted to predict reaction outcomes and optimize synthetic pathways. rsc.orgfrontiersin.org For instance, ML models can be trained on existing reaction data to identify the best catalysts and conditions for a desired transformation, reducing the need for extensive trial-and-error experimentation. jetir.org Chemoinformatic analyses can also predict the reactivity of various functional groups with isocyanates, which is useful for designing selective reactions. nih.gov

High-Throughput Experimentation (HTE): High-throughput screening platforms, while more established in drug discovery, are being adapted for reaction development. For isocyanate synthesis, HTE could be used to rapidly screen libraries of catalysts and ligands for a particular transformation, such as the thermal decomposition of carbamates. By automating the reaction setup, execution, and analysis, HTE can significantly accelerate the identification of optimal reaction conditions.

The combination of predictive modeling from chemoinformatics with the rapid experimental validation from HTE creates a powerful workflow for developing novel and efficient synthetic methods for isocyanates.

Application in Flow Chemistry and Automated Synthesis Systems

Flow chemistry and automated synthesis are transformative technologies for the synthesis of isocyanates, offering significant advantages in terms of safety, efficiency, and scalability. Isocyanates are often reactive and can be hazardous to handle in large quantities in traditional batch reactors. Flow chemistry mitigates these risks by working with small volumes of reagents at any given time in a continuous, enclosed system.

A continuous flow process for preparing isocyanates from carboxylic acids via a Curtius rearrangement has been successfully developed. rsc.org In this system, the high-energy acyl azide intermediate is generated and immediately converted to the isocyanate, preventing its accumulation and enhancing the safety of the process. rsc.org This method has been shown to be scalable and efficient. rsc.org

Similarly, a "make-and-use" flow system has been developed for isocyanides, which share some of the challenging properties of isocyanates, such as instability and strong odors. This approach enables the synthesis, purification, and in-line reaction of the isocyanide, avoiding its isolation and storage.

Automated synthesis platforms can be integrated with flow reactors to enable the rapid optimization of reaction conditions. These systems can automatically vary parameters such as temperature, pressure, residence time, and reagent stoichiometry, while in-line analytical tools monitor the reaction output in real-time. This allows for the efficient mapping of the reaction space and the identification of optimal conditions with minimal manual intervention.

The table below presents examples of isocyanate synthesis in flow chemistry systems.

| Isocyanate Type | Flow Chemistry Method | Key Features | Reference |

| Mono- and Diisocyanates | Acyl azide formation–Curtius rearrangement | Safe handling of acyl azide intermediate, scalable | rsc.org |

| General Isocyanides | Dehydration of formamides | In-line purification and reaction, avoids isolation of unstable product | |

| Aryl Azides (precursors) | Diazotization and azidation | In-line purification, real-time monitoring of hazardous intermediates |

The continued development of flow chemistry and automated synthesis systems will undoubtedly play a crucial role in the future of isocyanate chemistry, enabling the safer, more efficient, and sustainable production of compounds like Ethyl 2-isocyanopent-4-enoate.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 2-isocyanopent-4-enoate, and how are they applied?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the isocyano group (δ ~150–160 ppm for isocyanides) and the ester carbonyl (δ ~165–175 ppm). Assign signals for the pent-4-enoate backbone using coupling constants and integration ratios.

- Infrared Spectroscopy (IR) : Identify the isocyano stretch (~2150–2100 cm) and ester carbonyl (~1740–1720 cm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, observing the molecular ion peak at m/z 153.18 (CHNO) and fragmentation patterns.

- Data Interpretation : Cross-reference spectral data with analogous isocyanide-containing esters to resolve ambiguities .

Q. How can researchers optimize the synthesis of Ethyl 2-isocyanopent-4-enoate to minimize side reactions?

- Methodology :

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert atmosphere to prevent hydrolysis of the isocyano group.

- Catalyst Selection : Employ mild bases (e.g., KCO) to avoid decomposition.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by distillation under reduced pressure.

- Troubleshooting : Monitor reaction progress via TLC and quench intermediates (e.g., unreacted isocyanides) with acidic workup to improve yield .

Advanced Research Questions

Q. What computational tools can predict the reactivity of Ethyl 2-isocyanopent-4-enoate in cycloaddition reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in [2+1] or [3+2] cycloadditions.

- Retrosynthetic AI Models : Use platforms like Pistachio or Reaxys to propose viable reaction pathways, leveraging databases of analogous isocyanide reactions.

- Validation : Compare computational predictions with experimental outcomes (e.g., H NMR monitoring of reaction intermediates) .

Q. How do hydrogen-bonding networks influence the crystal structure of Ethyl 2-isocyanopent-4-enoate?

- Methodology :

- X-ray Crystallography : Solve the structure using SHELX (for small molecules) or SHELXPRO (for macromolecular interfaces). Refine with SHELXL, focusing on anisotropic displacement parameters.

- Graph-Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., chains, rings) and correlate them with packing efficiency.

Q. What strategies resolve contradictions in reported reaction yields for Ethyl 2-isocyanopent-4-enoate-derived heterocycles?

- Methodology :

- Systematic Screening : Vary solvents (polar vs. nonpolar), temperatures, and catalysts (e.g., Lewis acids) to identify optimal conditions.

- Kinetic Analysis : Use in-situ IR or NMR to track intermediate formation and identify rate-limiting steps.

- Critical Analysis : Compare literature protocols for stoichiometry, purification methods, and spectroscopic validation to isolate protocol-specific biases .

Methodological Considerations

Q. How should researchers design experiments to study the stereoelectronic effects of the isocyano group?

- Experimental Design :

- Variable Control : Synthesize analogs (e.g., cyano or nitro derivatives) to isolate electronic contributions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to probe transition states.

- Instrumentation : Use time-resolved UV-Vis spectroscopy or stopped-flow techniques for rapid kinetic analysis .

Q. What are the best practices for handling Ethyl 2-isocyanopent-4-enoate in air-sensitive reactions?

- Safety Protocols :

- Glovebox/Schlenk Techniques : Conduct reactions under argon/nitrogen with rigorously dried glassware.

- Quenching : Neutralize residual isocyanides with aqueous HCl (1M) before disposal.

Data Presentation Guidelines

Q. How should raw crystallographic data for Ethyl 2-isocyanopent-4-enoate be presented in publications?

- Formatting :

- Tables : Include unit cell parameters, space group, and refinement statistics (R, R, wR).

- Figures : Use ORTEP-3 to generate thermal ellipsoid plots (50% probability) with labeled asymmetric units.

Q. How can researchers mitigate biases when interpreting conflicting reactivity data?

- Analytical Framework :

- Error Propagation : Quantify uncertainties in yield measurements (e.g., via triplicate runs).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.